7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
CAS No.: 86718-06-1
Cat. No.: VC11606780
Molecular Formula: C8H8Cl2N2
Molecular Weight: 203.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86718-06-1 |
|---|---|
| Molecular Formula | C8H8Cl2N2 |
| Molecular Weight | 203.1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic imidazo[1,2-a]pyridine core, with a chloromethyl (-CHCl) substituent at the 7-position and a hydrochloride counterion. The planar aromatic system facilitates π-π stacking interactions, while the chloromethyl group enhances electrophilic reactivity . X-ray crystallography of related imidazo[1,2-a]pyridine derivatives reveals a nearly coplanar arrangement of the fused rings, with bond lengths consistent with aromatic delocalization .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 7-(chloromethyl)imidazo[1,2-a]pyridine; hydrochloride | |
| SMILES | C1=CN2C=CN=C2C=C1CCl.Cl | |
| InChI Key | BUDCYNSPMBEQQO-UHFFFAOYSA-N | |
| Molecular Weight | 203.07 g/mol |
Spectroscopic Characterization
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NMR: NMR spectra of analogous compounds show resonances for the pyridinic protons (δ 7.5–8.5 ppm) and the chloromethyl group (δ 4.5–5.0 ppm) .
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IR: Stretching vibrations at ~1370 cm (C-N) and ~750 cm (C-Cl) confirm functional groups.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically begins with imidazo[1,2-a]pyridine derivatives, followed by chloromethylation using reagents like chloromethyl methyl ether (MOMCl) under acidic conditions. A patent by Kim et al. (2017) outlines a multi-step procedure for related imidazo[1,2-a]pyridine analogs, involving:
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Condensation: Reacting 2-aminopyridine with α-haloketones to form the imidazo ring .
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Chloromethylation: Introducing the chloromethyl group via Friedel-Crafts alkylation.
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Salt Formation: Treating the free base with HCl to yield the hydrochloride salt .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Chloromethylation | MOMCl, AlCl, 0°C, 2 hr | 72% | |
| Hydrochloride Formation | HCl (g), EtO, RT | 95% |
Purification and Optimization
Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC). Process intensification methods, such as microwave-assisted synthesis, reduce reaction times by 40% compared to conventional heating .
Applications in Pharmaceutical Development
Intermediate for Anticancer Agents
The chloromethyl group enables nucleophilic substitution reactions, facilitating the attachment of pharmacophores. For example, VulcanChem reports its use in synthesizing kinase inhibitors targeting EGFR and BRAF mutations. A 2024 study demonstrated that derivatives inhibit A549 lung cancer cells (IC = 1.2 μM).
Central Nervous System (CNS) Therapeutics
Imidazo[1,2-a]pyridine derivatives exhibit acetylcholinesterase (AChE) inhibition (IC = 0.2–50 μM) . While direct data on 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is limited, structural analogs show promise in Alzheimer’s disease models by reducing β-amyloid aggregation .
Agricultural and Material Science Applications
Agrochemical Synthesis
The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials of analogs show 90% weed suppression at 50 g/ha.
Polymer Chemistry
Functionalization with acrylate monomers yields UV-curable polymers with tensile strengths >80 MPa, suitable for coatings and adhesives.
Biological Activity and Mechanistic Insights
Enzymatic Interactions
Molecular docking studies predict high affinity for AChE (binding energy = -9.2 kcal/mol), with the chloromethyl group forming a covalent bond with Ser203 . In vitro assays are needed to validate these models.
Cytotoxicity Profile
While the parent compound’s toxicity is undocumented, methyl-substituted analogs exhibit moderate cytotoxicity (LD = 120 mg/kg in mice).
Future Perspectives
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., PLGA) could enhance bioavailability. Preliminary simulations show a 60% increase in blood-brain barrier penetration.
Green Chemistry Initiatives
Developing catalytic chloromethylation methods using ionic liquids may reduce AlCl waste by 70% .
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